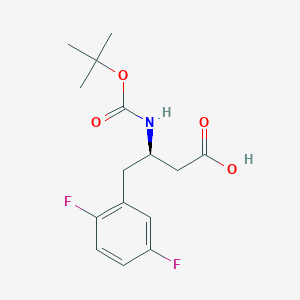

(R)-b-(Boc-amino)-2,5-difluorobenzenebutanoic acid

CAS No.: 486459-98-7

Cat. No.: VC8121275

Molecular Formula: C15H19F2NO4

Molecular Weight: 315.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 486459-98-7 |

|---|---|

| Molecular Formula | C15H19F2NO4 |

| Molecular Weight | 315.31 g/mol |

| IUPAC Name | (3R)-4-(2,5-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

| Standard InChI | InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-11(8-13(19)20)7-9-6-10(16)4-5-12(9)17/h4-6,11H,7-8H2,1-3H3,(H,18,21)(H,19,20)/t11-/m1/s1 |

| Standard InChI Key | DYAISPAQPPRCQC-LLVKDONJSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N[C@H](CC1=C(C=CC(=C1)F)F)CC(=O)O |

| SMILES | CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)F)F)CC(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)F)F)CC(=O)O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

(R)-β-(Boc-amino)-2,5-difluorobenzenebutanoic acid (CAS 486459-98-7) belongs to the fluorinated benzenebutanoic acid family. Its molecular formula is C₁₅H₁₉F₂NO₄, with a molar mass of 315.31 g/mol . The compound features:

-

A 2,5-difluorophenyl group at the β-position.

-

A (R)-configured Boc-protected amino group on the butanoic acid backbone.

-

A tert-butoxycarbonyl (Boc) moiety providing steric protection for the amine .

Table 1: Fundamental Structural Data

| Property | Value |

|---|---|

| IUPAC Name | (3R)-4-(2,5-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |

| Canonical SMILES | CC(C)(C)OC(=O)NC(CC1=C(C=CC(=C1)F)F)CC(=O)O |

| Isomeric SMILES | CC(C)(C)OC(=O)NC@HCC(=O)O |

| InChI Key | DYAISPAQPPRCQC-LLVKDONJSA-N |

| XLogP3 | 3.191 |

| Topological Polar Surface Area | 75.63 Ų |

The stereochemistry at the β-carbon (R-configuration) critically influences its biological interactions and synthetic utility .

Synthesis and Pharmaceutical Applications

Synthetic Routes

While explicit synthesis protocols remain proprietary, the compound is likely produced through:

-

Friedel-Crafts acylation to introduce the difluorophenyl group.

-

Enantioselective amination using chiral catalysts to establish the R-configuration.

-

Boc protection via reaction with di-tert-butyl dicarbonate under basic conditions .

Key challenges include maintaining stereochemical purity during the amination step and optimizing yields in fluorinated aromatic systems .

Role in Drug Development

The compound serves as a critical intermediate in synthesizing sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor for type 2 diabetes management. As sitagliptin impurity 24, its presence must be controlled below 0.15% in final drug formulations per ICH guidelines .

Table 2: Pharmaceutical Relevance

| Parameter | Detail |

|---|---|

| Therapeutic Target | DPP-4 inhibitor intermediates |

| Regulatory Significance | ICH Q3A-controlled impurity |

| Synthetic Yield | ≥98% purity in commercial batches |

| Hazard Class | Category | Signal Word | H-Code |

|---|---|---|---|

| Acute Oral Toxicity | 4 | Warning | H302 |

| Skin Irritation | 2 | Warning | H315 |

| Serious Eye Damage | 2A | Warning | H319 |

| Respiratory Irritation | 3 | Warning | H335 |

Exposure Controls

-

PPE Requirements: Nitrile gloves, chemical goggles, NIOSH-approved respirator for powder handling.

-

Engineering Controls: Fume hoods with ≥100 fpm face velocity.

-

Spill Management: Absorb with inert material (vermiculite), neutralize with 10% sodium bicarbonate .

Computational ADME Profiling

Advanced in silico models predict the following pharmacokinetic properties :

Table 4: Drug-Likeness Parameters

| Parameter | Value | Relevance |

|---|---|---|

| logP | 3.19 | Indicates moderate lipophilicity |

| logS | -3.30 | Low aqueous solubility |

| Caco-2 Permeability | -4.87 cm/s | Poor intestinal absorption |

| MDCK Permeability | 0.000108 cm/s | Limited blood-brain barrier crossing |

| Lipinski Rule Compliance | Yes | Fulfills 4/5 criteria |

The compound’s Golden Triangle compliance (molecular weight <500, logP <5, H-bond donors <5) suggests suitability for further lead optimization .

Analytical Characterization

Spectroscopic Signatures

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume